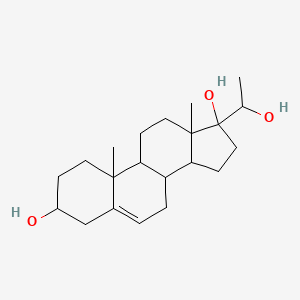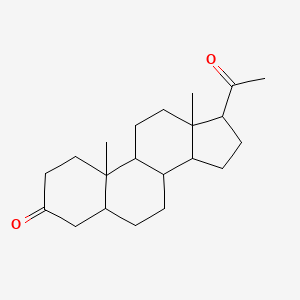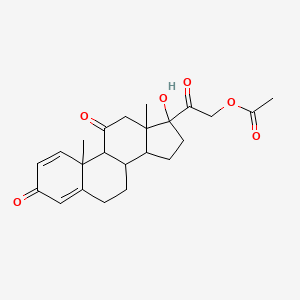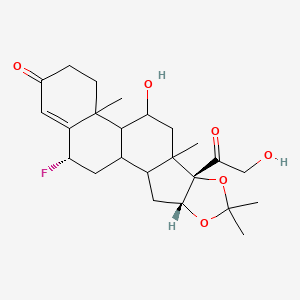
flurandrenolide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Flurandrenolide is a synthetic fluorinated corticosteroid used primarily for its anti-inflammatory, antipruritic, and vasoconstrictive properties. It is commonly employed in the treatment of corticosteroid-responsive dermatoses, such as eczema, psoriasis, and dermatitis. This compound is available in various forms, including creams, ointments, and polyethylene tapes with adhesive properties .
准备方法
Synthetic Routes and Reaction Conditions
Flurandrenolide is synthesized through a series of chemical reactions starting from a steroidal backbone. The synthesis involves the introduction of a fluorine atom at the 6α position and the formation of a cyclic acetal with acetone at the 16α,17α positions. The key steps include:
Fluorination: Introduction of the fluorine atom at the 6α position.
Acetal Formation: Formation of a cyclic acetal with acetone at the 16α,17α positions.
Hydroxylation: Introduction of hydroxyl groups at the 11β and 21 positions.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar chemical routes but optimized for efficiency and yield. The process includes rigorous purification steps to ensure the compound meets the United States Pharmacopeia (USP) standards. The final product is preserved in tight containers in a cold place, protected from light to maintain its stability .
化学反应分析
Types of Reactions
Flurandrenolide undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are employed for substitution reactions.
Major Products
The major products formed from these reactions include various hydroxylated and fluorinated derivatives of the steroidal backbone, which retain the anti-inflammatory properties of this compound .
科学研究应用
Flurandrenolide has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: Studied for its effects on cellular processes and gene expression.
Medicine: Extensively used in dermatology for the treatment of inflammatory skin conditions.
Industry: Employed in the formulation of topical medications and as a standard for quality control in pharmaceutical manufacturing
作用机制
Flurandrenolide exerts its effects by binding to the cytosolic glucocorticoid receptor. The receptor-ligand complex then translocates to the cell nucleus, where it binds to glucocorticoid response elements (GRE) in the promoter region of target genes. This interaction leads to the modulation of gene expression, resulting in anti-inflammatory, antipruritic, and vasoconstrictive effects. The compound inhibits the biosynthesis of prostaglandins and leukotrienes by inducing the synthesis of lipocortins, which inhibit phospholipase A2 .
相似化合物的比较
Flurandrenolide is unique among corticosteroids due to its specific fluorination and acetal formation, which enhance its potency and stability. Similar compounds include:
Flunisolide: Another fluorinated corticosteroid with similar anti-inflammatory properties but different structural modifications.
Prednisolone: A non-fluorinated corticosteroid with a similar mechanism of action but different potency and side effect profile.
Hydrocortisone: A naturally occurring corticosteroid with a broader range of applications but lower potency compared to this compound
This compound’s unique structural features, such as the 6α-fluoro and 16α,17α-acetal groups, contribute to its enhanced efficacy and stability, making it a valuable compound in both clinical and research settings.
属性
IUPAC Name |
(4R,8S,19S)-19-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33FO6/c1-21(2)30-19-9-14-13-8-16(25)15-7-12(27)5-6-22(15,3)20(13)17(28)10-23(14,4)24(19,31-21)18(29)11-26/h7,13-14,16-17,19-20,26,28H,5-6,8-11H2,1-4H3/t13?,14?,16-,17?,19+,20?,22?,23?,24+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POPFMWWJOGLOIF-CCRGDLLISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2CC3C4CC(C5=CC(=O)CCC5(C4C(CC3(C2(O1)C(=O)CO)C)O)C)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2CC3C4C[C@@H](C5=CC(=O)CCC5(C4C(CC3([C@@]2(O1)C(=O)CO)C)O)C)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33FO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
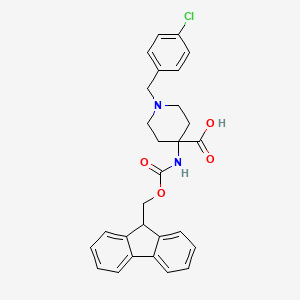
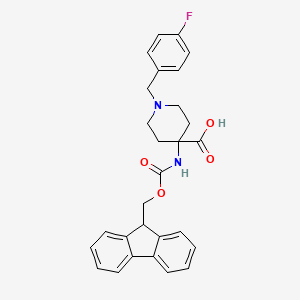
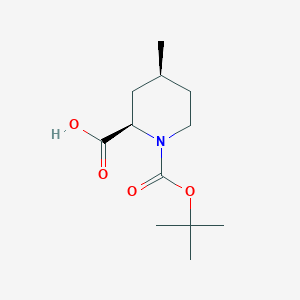
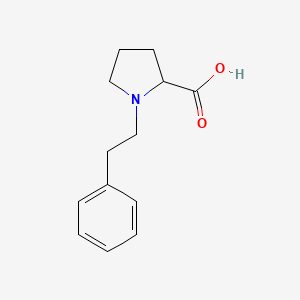
![N-[(4-methoxyphenyl)methyl]pyridin-3-amine](/img/structure/B7797168.png)
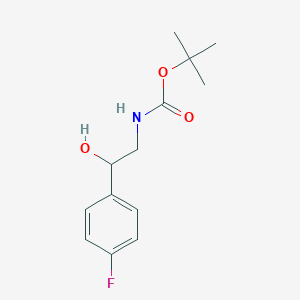
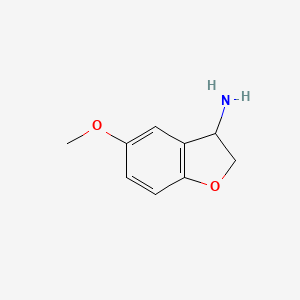
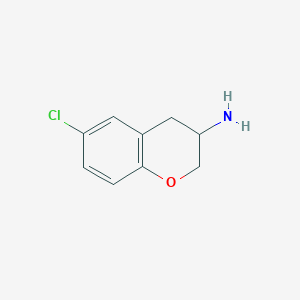
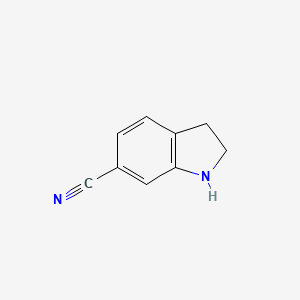
![8-Nitro-3,4-dihydro-2H-benzo[B][1,4]oxazine](/img/structure/B7797198.png)
![8-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B7797199.png)
